N-(4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.10521059 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3406-5181 is the Lymphocytic Choriomeningitis Virus (LCMV) . This virus is a prototypic arenavirus and is considered a neglected human pathogen of clinical significance .
Mode of Action
F3406-5181 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to target residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5181 .
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-5181 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm . This action disrupts the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .
Pharmacokinetics
The pharmacokinetics of similar compounds are typically characterized by absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
The result of F3406-5181’s action is the inhibition of LCMV multiplication . By preventing the virus from releasing its ribonucleoprotein into the cell cytoplasm, the compound disrupts the initiation of transcription and replication of the virus genome . This action effectively inhibits the multiplication of the virus, thereby potentially reducing the severity of the infection .
Action Environment
The action of F3406-5181 is influenced by the pH of the endosome compartment . The compound specifically interferes with the pH-dependent fusion mediated by the LCMV glycoprotein GP2 . Therefore, changes in the pH of the endosome compartment could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHYKZKHQDEUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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